Cas no 863411-26-1 (N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide)

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide Chemical and Physical Properties
Names and Identifiers
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- Z46321963
- EN300-26684757
- N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
- 863411-26-1
- starbld0003869
- N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
- AKOS034388229
- CCG-293820
- HMS1767C16
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- Inchi: 1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22)
- InChI Key: WNXXMIYHDMBSNJ-UHFFFAOYSA-N
- SMILES: O=C(CN(C)CC1C=CC(=CC=1)OCC)NC1(C#N)CCCC1
Computed Properties
- Exact Mass: 315.19467705g/mol
- Monoisotopic Mass: 315.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.4Ų
- XLogP3: 2.3
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684757-1g |
863411-26-1 | 90% | 1g |
$842.0 | 2023-09-12 | ||
Enamine | EN300-26684757-0.25g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26684757-0.05g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26684757-10g |
863411-26-1 | 90% | 10g |
$3622.0 | 2023-09-12 | ||
Enamine | EN300-26684757-10.0g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26684757-5.0g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-26684757-0.1g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26684757-0.5g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26684757-2.5g |
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide |
863411-26-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26684757-5g |
863411-26-1 | 90% | 5g |
$2443.0 | 2023-09-12 |
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide Related Literature
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Haixia Wang,Shuhui Sun,Mohamed Mohamedi RSC Adv., 2020,10, 45149-45158
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
Research Brief on N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1)
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyanocyclopentyl group and an ethoxybenzyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
The compound's structure suggests it may interact with specific biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes involved in signal transduction pathways. Preliminary in vitro studies have demonstrated its ability to modulate cellular processes, making it a candidate for further investigation in diseases like neurological disorders, inflammation, and cancer. The presence of the cyanocyclopentyl group is particularly noteworthy, as it may contribute to the compound's stability and bioavailability.
Recent research has employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the compound's three-dimensional structure and binding interactions. These studies have provided valuable insights into its molecular interactions and potential for optimization. Additionally, computational modeling has been used to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
One of the key findings from recent investigations is the compound's selectivity for certain biological targets, which could minimize off-target effects and enhance its therapeutic index. For instance, studies have shown that N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide exhibits high affinity for specific receptor subtypes, suggesting its potential as a targeted therapy. This selectivity is a critical advantage in drug development, as it reduces the likelihood of adverse effects.
In vivo studies have further explored the compound's efficacy and safety profile. Animal models have been used to assess its pharmacokinetics and pharmacodynamics, with promising results indicating good oral bioavailability and sustained action. These findings support the compound's potential as a viable candidate for clinical development. However, further studies are needed to address challenges such as metabolic stability and potential toxicity.
The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide has also been a focus of recent research. Optimized synthetic routes have been developed to improve yield and purity, which are essential for scaling up production. Green chemistry approaches have been explored to minimize environmental impact, reflecting the growing emphasis on sustainable pharmaceutical manufacturing.
In conclusion, N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1) represents a promising compound with significant potential in drug discovery. Its unique structural features, selective biological activity, and favorable pharmacokinetic properties make it a compelling subject for further research. Continued efforts to optimize its synthesis, understand its mechanism of action, and evaluate its therapeutic potential will be critical in advancing this compound toward clinical applications.
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